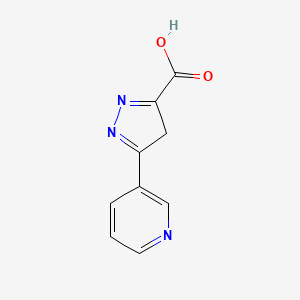

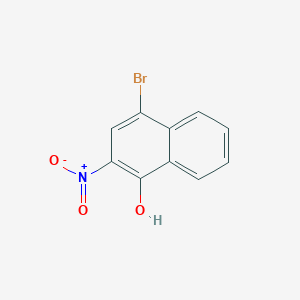

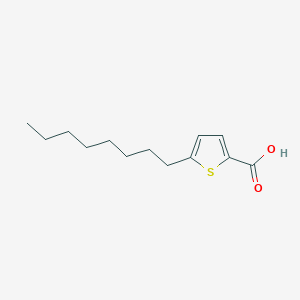

![molecular formula C11H15NO B3058701 N-[4-(allyloxy)benzyl]-N-methylamine CAS No. 91245-89-5](/img/structure/B3058701.png)

N-[4-(allyloxy)benzyl]-N-methylamine

Overview

Description

N-[4-(allyloxy)benzyl]-N-methylamine is a chemical compound with the molecular formula C11H15NO . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The average mass is 177.243 Da and the monoisotopic mass is 177.115356 Da .Scientific Research Applications

Photocatalytic N-Methylation : Tsarev et al. (2015) described a method for N-methylation of amines with methanol at room temperature using a silver-loaded titanium dioxide photocatalyst under UV-vis light irradiation. This method facilitates the synthesis of N-methylamines with various functional groups, including N-benzyl and N-allyl groups (Tsarev et al., 2015).

Synthesis of Cyclopentano-N-methylphosphatidylethanolamines : Pajouhesh and Hancock (1984) used monomethylamine and N-benzyl-N-methylamine as nucleophiles in the amination of bromoethylester of cyclopentano-phosphatidic acid, adapting a method for successful synthesis (Pajouhesh & Hancock, 1984).

Synthesis of N-Protected α-Methylamines : Mandal, Birtwistle, and McMurray (2014) reported a mild synthesis of N-protected α-methylamines from amino acids. This process involved reducing carboxyl groups to iodomethyl groups, followed by reductive deiodination under alkaline conditions (Mandal et al., 2014).

Photopolymerization Studies : Guillaneuf et al. (2010) investigated alkoxyamine as a photoiniferter, which decomposes under UV irradiation to generate alkyl and nitroxide radicals. This study has implications in the field of photopolymerization (Guillaneuf et al., 2010).

Oxidation of Alkyl Iodides : Kaizer et al. (2004) studied nonheme oxoiron(IV) complexes for the hydroxylation of alkanes at room temperature. The research contributes to understanding the oxidation mechanisms relevant to nonheme iron enzymes (Kaizer et al., 2004).

Vibrational Assignments in Polymerization : Dunkers and Ishida (1995) synthesized N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model the phenolic resulting from ring opening polymerization of benzoxazine monomers, contributing to material science (Dunkers & Ishida, 1995).

Benzyl-polyamines in Cancer Therapy : Martin et al. (2001) envisaged N-benzyl derivatives of polyamines as vectors for boron and fluorine in cancer therapy and imaging. This research contributes to the field of medicinal chemistry (Martin et al., 2001).

Synthesis of Oxorhenium(V) Complexes : Robbins et al. (2015) synthesized complexes that have implications in understanding the mechanism for migratory insertion, a concept important in organometallic chemistry (Robbins et al., 2015).

Palladium-Catalyzed Allylic Amination : Baer and Hanna (1981) discussed the use of palladium-catalyzed allylic amination in sugar synthesis, highlighting its application in carbohydrate chemistry (Baer & Hanna, 1981).

NMDA Receptor Antagonists : Igarashi et al. (1997) studied the effects of benzyl-polyamines at recombinant N-methyl-D-aspartate (NMDA) receptors, contributing to neuropharmacology (Igarashi et al., 1997).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-methyl-1-(4-prop-2-enoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-8-13-11-6-4-10(5-7-11)9-12-2/h3-7,12H,1,8-9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJUMJLTCQABFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368679 | |

| Record name | N-[4-(allyloxy)benzyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91245-89-5 | |

| Record name | N-[4-(allyloxy)benzyl]-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

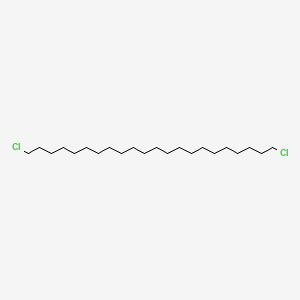

![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)

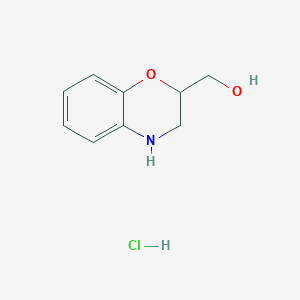

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3058623.png)

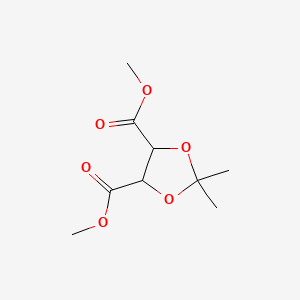

![5-[4-(Trifluoromethyl)benzyl]-2-thioxothiazolidine-4-one](/img/structure/B3058626.png)

![8-Oxa-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B3058632.png)

![[2-(6-Chloro-pyridazin-3-yloxy)-ethyl]-dimethyl-amine](/img/structure/B3058637.png)